6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
Overview
Description
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes an amino group, a chlorofluorobenzyl group, and a phenyl group attached to a pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 5-phenyl-4(3H)-pyrimidinone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .
Scientific Research Applications
6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
- 6-amino-2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
- 6-amino-2-[(2-bromobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
Uniqueness
Compared to similar compounds, 6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can enhance its reactivity and binding affinity to specific targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-7-4-8-13(19)11(12)9-24-17-21-15(20)14(16(23)22-17)10-5-2-1-3-6-10/h1-8H,9H2,(H3,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIZWCVOJZMLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=C(C=CC=C3Cl)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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